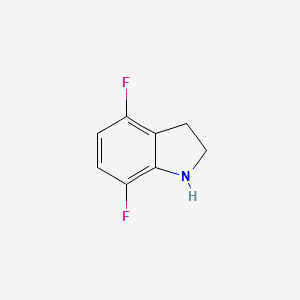

4,7-difluoro-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2N |

|---|---|

Molecular Weight |

155.14 g/mol |

IUPAC Name |

4,7-difluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7F2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2 |

InChI Key |

TZURVLDPZZSLPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C=CC(=C21)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 4,7 Difluoro 2,3 Dihydro 1h Indole

Retrosynthetic Disconnection Analysis of the 4,7-Difluoro-2,3-dihydro-1H-indole Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnections involve the carbon-nitrogen bonds of the pyrrolidine (B122466) ring and the carbon-carbon bond of the benzene (B151609) ring.

A logical retrosynthetic approach would involve the disconnection of the N1-C7a and C3a-C4 bonds, suggesting a cyclization strategy. This leads to a substituted difluorobenzene derivative as a key precursor. The analysis highlights the importance of introducing the fluorine atoms at an early stage of the synthesis, considering the potential challenges of late-stage fluorination.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

| Disconnection | Synthon 1 | Synthon 2 | Corresponding Forward Reaction |

|---|---|---|---|

| N1-C2 Bond | 2-(2-aminoethyl)-3,6-difluorophenol | - | Intramolecular Cyclization |

| C3a-C4 Bond | 2,5-difluoroaniline | Ethylene oxide or equivalent | Nucleophilic Aromatic Substitution followed by Cyclization |

Established and Emerging Synthetic Routes for Dihydroindole Systems

The synthesis of dihydroindoles, or indolines, can be achieved through various methodologies, ranging from the modification of classical indole (B1671886) syntheses to modern dearomatization techniques.

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. To obtain a dihydroindole, the resulting indole can be subjected to reduction. However, a more direct approach involves the use of a cyclic ketone and a substituted hydrazine, which can undergo a youtube.comyoutube.com-sigmatropic rearrangement to form the dihydroindole core. nih.gov For the synthesis of this compound, this would necessitate a suitably substituted difluorophenylhydrazine. The reaction conditions, particularly the choice of acid catalyst and solvent, are critical to control the outcome and yield of the reaction.

The Gassman indole synthesis provides another avenue for the construction of the indole nucleus, which can be subsequently reduced to the dihydroindole. This method involves the reaction of an aniline (B41778) with a α-halo ketone. A related pathway that directly yields a dihydro-system involves a youtube.comuni.lu-sigmatropic rearrangement of an N-allyl-N-arylamine precursor. The strategic placement of fluorine atoms on the aniline starting material is crucial for the synthesis of the target molecule.

The direct fluorination of an indole or dihydroindole precursor represents a more atom-economical approach. Electrophilic fluorinating agents, such as Selectfluor®, can be employed to introduce fluorine atoms onto the aromatic ring of a pre-formed indoline (B122111) scaffold. The regioselectivity of this reaction is governed by the electronic properties of the starting material.

Similarly, halogenation followed by a halogen-exchange reaction (Halex reaction) can be a viable strategy. For instance, the introduction of bromine or iodine at the desired positions, followed by nucleophilic fluorination using a fluoride (B91410) source like potassium fluoride, can lead to the desired difluorinated product.

Intramolecular cyclization reactions are powerful tools for the construction of heterocyclic rings. For the synthesis of this compound, a key strategy involves the intramolecular nucleophilic aromatic substitution (SNAAr) of a precursor containing a nucleophilic amine and an activated difluorinated aromatic ring.

One such approach starts with the condensation of a suitable pyrrolidine derivative with a difluorophenylacetonitrile. The subsequent treatment with a base can induce an intramolecular cyclization to form the dihydroindole ring system. rsc.org The success of this cyclization is highly dependent on the nature of the substituents on the aromatic ring and the reaction conditions employed.

Table 2: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Key Starting Materials | Key Reaction Steps | Advantages | Potential Challenges |

|---|---|---|---|---|

| Modified Fischer Indole Synthesis | Difluorophenylhydrazine, Cyclic ketone | youtube.comyoutube.com-Sigmatropic rearrangement, Reduction | Well-established, versatile | Regioselectivity, harsh conditions |

| Dearomatization | 2,3-dihydro-1H-indole | Electrophilic fluorination | Atom-economical, direct | Regioselectivity, over-fluorination |

| Intramolecular Cyclization | Difluorophenylacetonitrile, Pyrrolidine derivative | Condensation, Intramolecular SNAAr | High efficiency, good control | Precursor synthesis can be multi-step |

Reduction Methodologies for Indole to Dihydroindole Conversion

The conversion of an indole to its corresponding 2,3-dihydro-1H-indole (indoline) is a fundamental transformation that saturates the pyrrole (B145914) ring, altering the electronic and conformational properties of the molecule. The reduction of the electron-rich indole nucleus can be challenging due to its aromatic stability. Several established methods are applicable for the reduction of the parent 4,7-difluoro-1H-indole to this compound. These methodologies can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method for the reduction of double bonds. For the conversion of substituted indoles to indolines, heterogeneous catalysts are often employed. Platinum on carbon (Pt/C) is a particularly effective catalyst for this transformation. The reaction is typically carried out under a moderate pressure of hydrogen gas in a suitable solvent. An acidic medium, such as the addition of p-toluenesulfonic acid, can activate the indole ring towards reduction. nih.gov A key challenge in the hydrogenation of indoles is preventing over-reduction of the benzene ring, which would lead to octahydroindole derivatives. nih.gov Careful control of catalyst loading, hydrogen pressure, temperature, and reaction time is crucial to achieve selective reduction of the 2,3-double bond.

Chemical Reduction: A variety of chemical reducing agents can effect the transformation of indoles to indolines. These methods often offer greater functional group tolerance and avoid the need for high-pressure equipment.

Borane (B79455) Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (B99878) (BMS), are effective for reducing the indole ring. nih.govossila.com A particularly potent system for this reduction involves the use of a borane reagent in the presence of a strong acid like trifluoroacetic acid (TFA). semanticscholar.org This combination can achieve rapid reduction at low temperatures. A plausible protocol for the synthesis of this compound would involve dissolving the 4,7-difluoro-1H-indole starting material in an appropriate solvent, cooling the solution, and then adding the borane reagent followed by the dropwise addition of trifluoroacetic acid. semanticscholar.org

Silane-Based Reductions: Triethylsilane (Et3SiH) in the presence of a strong acid like TFA is another well-established system for the selective reduction of the indole pyrrole ring.

The choice between catalytic and chemical reduction methods depends on factors such as scale, available equipment, and the presence of other functional groups on the indole scaffold.

| Method | Reagent/Catalyst | Typical Conditions | Notes |

| Catalytic Hydrogenation | Pt/C, H₂ | Moderate H₂ pressure, acidic additive (e.g., p-TsOH), water or alcohol solvent nih.gov | Risk of over-reduction; requires pressure equipment. |

| Borane Reduction | BH₃•THF or BMS with TFA | Anhydrous solvent (e.g., THF), low temperature (e.g., 0 °C) semanticscholar.org | Rapid and often high-yielding; borane reagents require careful handling. |

| Silane Reduction | Et₃SiH, TFA | Chlorinated solvent, 0 °C to room temperature | Good functional group tolerance. |

Targeted Synthesis and Scale-Up Considerations for this compound

The targeted synthesis of this compound invariably begins with the corresponding aromatic precursor, 4,7-difluoro-1H-indole. The primary synthetic step is the selective reduction of the 2,3-double bond as detailed in the previous section.

For large-scale production, several factors must be considered beyond laboratory-scale feasibility:

Starting Material Availability: The cost and commercial availability of the 4,7-difluoro-1H-indole starting material is a primary economic driver. Its synthesis often involves multi-step sequences from more common fluorinated benzene derivatives.

Reagent Selection and Safety: While catalytic hydrogenation is atom-economical, the use of flammable hydrogen gas under pressure on a large scale requires specialized, explosion-proof equipment and rigorous safety protocols. Chemical reductions with reagents like boranes also present handling challenges; borane-dimethyl sulfide, for example, is volatile, flammable, and has an unpleasant odor, while diborane (B8814927) itself is a toxic gas. nih.gov

Process Control and Selectivity: Maintaining high selectivity during the reduction is critical to avoid the formation of impurities from over-reduction or side reactions. This requires precise control over temperature, pressure, and reagent stoichiometry, which can be more challenging to manage in large reactors.

Work-up and Purification: The isolation of the final product must be efficient and scalable. Quenching of reactive hydrides, removal of inorganic byproducts, and final purification of the this compound product, likely through distillation or crystallization, are key steps that must be optimized for large-scale operations. For example, work-up procedures for borane reductions often involve careful quenching with a protic solvent followed by extractive processing.

While specific process chemistry literature for this exact compound is not prevalent, the scale-up would likely favor a catalytic approach if the capital investment in high-pressure reactors is available, or a carefully optimized chemical reduction if equipment is a limitation.

Post-Synthetic Derivatization and Functionalization of the this compound Framework

Further chemical modification of the this compound core allows for the generation of a library of diverse compounds. The reactivity of the indoline ring is distinct from its aromatic indole precursor.

The indoline scaffold offers several sites for functionalization. The secondary amine at the N-1 position is the most reactive site for many transformations.

N-Functionalization: The nitrogen atom is nucleophilic and can be readily derivatized through reactions such as alkylation, acylation, arylation, and sulfonylation under basic conditions. For example, deprotonation with a suitable base like sodium hydride followed by reaction with an electrophile (e.g., an alkyl halide or acyl chloride) would yield the corresponding N-substituted derivative.

C-Functionalization: The benzene portion of the molecule contains two C-H bonds at the C-5 and C-6 positions available for substitution. These positions are less reactive than the C-H bonds in the parent indole. Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be directed by the combined electronic effects of the amino group and the two fluorine atoms. The amino group is activating and ortho-, para-directing, while the fluorine atoms are deactivating but ortho-, para-directing. This complex interplay makes predicting the regioselectivity challenging without experimental data.

Modern cross-coupling reactions provide powerful tools for C-N and C-C bond formation. While literature on the specific use of this compound as a substrate is limited, established methods for indoline functionalization are applicable.

Palladium-Catalyzed Reactions: Palladium catalysis is extensively used for C-H functionalization and cross-coupling. rsc.org Directing-group strategies have enabled the selective arylation of indoles at various positions, including C-7. nih.gov For 4,7-difluoroindoline, N-arylation (Buchwald-Hartwig amination) with an aryl halide is a highly plausible transformation. Direct C-H activation at the C-5 or C-6 positions is theoretically possible but would likely require specific directing groups attached to the nitrogen to achieve high regioselectivity. nih.govchim.it

Copper and Rhodium-Catalyzed Reactions: Copper-catalyzed reactions are also prominent for C-N bond formation. Rhodium catalysts are known for their utility in C-H activation, including the trifluoromethylthiolation of indole rings, though specific applications to this dihydroindole framework are not documented. researchgate.net

Oxidation: The 2,3-dihydro-1H-indole core can be readily oxidized back to its aromatic indole counterpart. This aromatization can sometimes occur spontaneously, for instance, during purification on silica (B1680970) gel chromatography. nih.gov Chemical oxidants such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for this purpose. Further oxidation of the framework can lead to the corresponding 4,7-difluoro-1H-indole-2,3-dione (4,7-difluoroisatin), a valuable synthetic intermediate in its own right.

Reduction: Reduction pathways would primarily be relevant for functional groups introduced during derivatization. For example, a nitro group introduced at the C-5 or C-6 position could be reduced to an amino group, or a ketone from a Friedel-Crafts acylation could be reduced to an alcohol or methylene (B1212753) group.

The direct displacement of a fluorine atom on the benzene ring via nucleophilic aromatic substitution (SNAr) is a challenging transformation for this molecule. SNAr reactions require the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the fluorine leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.govyoutube.com

In the this compound framework, the fused secondary amino group is electron-donating, which deactivates the benzene ring towards nucleophilic attack. Therefore, under standard SNAr conditions, the fluorine atoms at C-4 and C-7 are not expected to be reactive towards nucleophiles like alkoxides or amines. For a nucleophilic substitution to occur at these positions, the electronic nature of the ring would need to be fundamentally altered, for instance, by the prior installation of a potent EWG (e.g., a nitro group) at the C-5 or C-6 position. Such a modification would represent a significant synthetic undertaking. nih.gov

Exploration of Reaction Mechanisms in the Synthesis and Derivatization of this compound

The reactivity of this compound is intrinsically linked to the electronic effects exerted by the two fluorine atoms on the benzene ring. These effects modulate the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring, thereby influencing the course of various chemical transformations.

Synthesis via Catalytic Hydrogenation: Mechanistic Insights

The most direct route to this compound is the catalytic hydrogenation of the parent indole, 4,7-difluoro-1H-indole. This transformation involves the reduction of the C2-C3 double bond of the pyrrole ring.

The generally accepted mechanism for the heterogeneous catalytic hydrogenation of indoles on a metal surface (e.g., Platinum or Palladium) involves the following key steps:

Adsorption: Both the 4,7-difluoro-1H-indole and hydrogen gas adsorb onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

Hydrogen Transfer: The adsorbed indole accepts hydrogen atoms in a stepwise manner. The C2-C3 double bond is sequentially hydrogenated.

Desorption: The final product, this compound, desorbs from the catalyst surface.

The presence of two electron-withdrawing fluorine atoms at the C4 and C7 positions decreases the electron density of the benzene ring. This electronic effect can influence the rate of hydrogenation. While specific studies on 4,7-difluoro-1H-indole are limited, research on other fluorinated indoles, such as 5-fluoroindole, demonstrates successful hydrogenation to the corresponding indoline. researchgate.net The electron-withdrawing nature of fluorine can impact the interaction of the aromatic system with the catalyst surface, potentially altering the reaction kinetics compared to unsubstituted indole.

A variety of indoles can be hydrogenated to their corresponding indolines in excellent yields using a platinum-on-carbon catalyst activated by an acid in an aqueous medium. researchgate.net

| Substrate | Catalyst | Solvent | Acid | Yield (%) |

| 5-Fluoroindole | Pt/C | Water | p-Toluenesulfonic acid | 93 |

| 5-Methylindole | Pt/C | Water | p-Toluenesulfonic acid | 96 |

| 5-Methoxyindole | Pt/C | Water | p-Toluenesulfonic acid | 95 |

Table 1: Catalytic Hydrogenation of Substituted Indoles researchgate.net

Derivatization Reactions: Unraveling the Mechanisms

The primary site of reactivity for derivatization in this compound is the secondary amine nitrogen. Common transformations include N-alkylation and N-acylation.

N-Alkylation Mechanisms:

The N-alkylation of indolines can proceed through several mechanistic pathways, depending on the reagents and catalysts employed.

Nucleophilic Substitution: The simplest mechanism involves the direct reaction of the indoline nitrogen with an alkyl halide. The nitrogen atom acts as a nucleophile, displacing the halide in an S_N2 reaction. The electron-withdrawing fluorine atoms on the aromatic ring decrease the basicity and nucleophilicity of the nitrogen atom through inductive effects. researchgate.net This can make the reaction slower compared to the alkylation of unsubstituted indoline and may require stronger bases or more reactive alkylating agents.

Reductive Amination: A common and efficient method for N-alkylation involves the reaction of the indoline with an aldehyde or ketone in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ.

Catalytic N-Alkylation: More advanced methods utilize transition metal catalysts, such as iridium or iron complexes, to facilitate the N-alkylation of indolines with alcohols. chemrxiv.orgnih.gov These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

Dehydrogenation of Alcohol: The metal catalyst first dehydrogenates the alcohol to form the corresponding aldehyde or ketone.

Condensation: The in situ-generated carbonyl compound condenses with the indoline to form an enamine or iminium ion.

Reduction: The metal-hydride species, formed during the initial dehydrogenation step, then reduces the enamine/iminium ion to the N-alkylated indoline, regenerating the active catalyst.

The regioselectivity of these catalytic reactions (N-alkylation vs. C-alkylation) can often be controlled by the choice of catalyst and reaction conditions. chemrxiv.org

| Catalyst System | Alcohol | Product | Yield (%) |

| Iridium Complex | Various primary alcohols | N-alkylated indolines | Good to excellent |

| Iron Complex | Various primary and secondary alcohols | N-alkylated indolines | 31-99 |

Table 2: Catalytic N-Alkylation of Indolines chemrxiv.orgnih.gov

N-Acylation Mechanisms:

The N-acylation of this compound with acyl chlorides or anhydrides is a straightforward and generally high-yielding reaction. The mechanism is a nucleophilic acyl substitution.

Nucleophilic Attack: The nitrogen atom of the indoline attacks the electrophilic carbonyl carbon of the acylating agent.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Departure: The leaving group (e.g., chloride or carboxylate) is expelled, and the carbonyl double bond is reformed, yielding the N-acylated product.

The reduced nucleophilicity of the nitrogen due to the fluorine atoms can again slow this reaction, and the use of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) is often necessary to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Sophisticated Spectroscopic and Structural Elucidation of 4,7 Difluoro 2,3 Dihydro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. For 4,7-difluoro-2,3-dihydro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum would be expected to show distinct signals for the protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The presence of two fluorine atoms would induce complex splitting patterns (coupling) with the adjacent protons. The protons of the dihydro-pyrrole ring (at positions 2 and 3) would likely resonate in the aliphatic region, with their chemical shifts influenced by the neighboring nitrogen and aromatic ring. The N-H proton would likely appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would reveal the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The carbons bonded directly to the fluorine atoms would exhibit large one-bond C-F coupling constants, which is a characteristic feature. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing fluorine atoms. The aliphatic carbons at positions 2 and 3 would appear at higher field compared to the aromatic carbons.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a powerful tool for directly observing the fluorine atoms. For this compound, two distinct signals would be expected, one for each fluorine atom, as they are in different chemical environments. The chemical shifts of these signals would provide information about the electronic environment of each fluorine atom. Furthermore, coupling between the two fluorine atoms (F-F coupling) and coupling to adjacent protons (H-F coupling) would provide valuable structural information.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, helping to trace the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations of the molecule would be particularly active.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indoline (B122111) chromophore would be expected to absorb UV light. The position and intensity of the absorption maxima would be influenced by the fluorine substituents on the benzene ring. These fluorine atoms, being electron-withdrawing, could cause a shift in the absorption bands compared to unsubstituted indoline.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous identification of novel compounds by providing extremely accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of the elemental formula of a parent ion and its fragments, which is crucial for distinguishing between compounds with the same nominal mass. For fluorinated indole (B1671886) derivatives, HRMS is essential for confirming successful synthesis and for structural elucidation. nih.govchromatographyonline.com

The analysis of fluorinated and chlorinated compounds can present challenges due to the high ionization potential of fluorine and potential isobaric interferences. nih.govbohrium.com However, modern HRMS techniques, often coupled with liquid chromatography (LC-HRMS), offer the sensitivity and selectivity required to analyze complex mixtures and identify low-level residuals. chromatographyonline.com In the context of drug development, this capability is vital for identifying and quantifying metabolites, ensuring a comprehensive understanding of a drug candidate's metabolic fate. nih.gov

Table 1: Representative HRMS Data for Indole Derivatives

| Compound Class | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

| Prenylated Indole Alkaloids | ESI+ | Varies | 132, 130 | nih.gov |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives | ESI+ | Varies | Data not specified | nih.gov |

This table is illustrative of the types of data obtained from HRMS studies on related indole structures, as specific data for this compound was not found in the provided search results.

X-ray Crystallography for Solid-State Conformational and Stereochemical Analysis

The crystal structures of several 2,3-dihydro-1H-indole derivatives have been successfully determined. For instance, the analysis of (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives revealed detailed conformational information, such as the s-cis conformation with respect to the C=O and C=C bonds. researchgate.net These studies also highlight the role of weak intermolecular interactions, like C–H···O and C–H···π, in stabilizing the crystal packing. researchgate.net

In another example, the crystal structure of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde showed two independent molecules in the asymmetric unit, differing by rotation around the S-N bond. nih.gov The analysis detailed the dihedral angles between the indole ring system and the phenylsulfonyl group, providing insight into the molecule's "V-shape". nih.gov Such detailed structural information is critical for understanding structure-activity relationships and for the rational design of new molecules with specific properties.

Although a specific crystal structure for this compound is not detailed in the search results, the data from related structures provide a strong foundation for predicting its solid-state behavior. The presence of two fluorine atoms on the benzene ring would be expected to influence crystal packing through potential C–H···F or F···F interactions.

Table 2: Crystallographic Data for Representative 2,3-Dihydro-1H-indole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Dihedral Angles (°) | Reference |

| (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole | Monoclinic | P2₁/c | a = 9.882 Å, b = 15.614 Å, c = 11.181 Å, β = 106.691° | Not Specified | researchgate.net |

| (E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indole | Monoclinic | P2₁/n | a = 14.6722 Å, b = 7.2597 Å, c = 16.304 Å, β = 111.249° | Not Specified | researchgate.net |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde (Molecule 1) | Not Specified | Not Specified | Not Specified | 79.08 | nih.gov |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde (Molecule 2) | Not Specified | Not Specified | Not Specified | 72.83 | nih.gov |

Computational and Theoretical Investigations of 4,7 Difluoro 2,3 Dihydro 1h Indole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

DFT has become a standard tool for predicting the properties of organic molecules. For 4,7-difluoro-2,3-dihydro-1H-indole, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted dihydroindole.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is not uniform. An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. This map helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom and the fluorine atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Reactivity Descriptors and Local/Global Reactivity Indices

Based on the electronic structure, various global and local reactivity descriptors can be calculated. Global descriptors such as chemical potential, hardness, softness, and electrophilicity index provide a general measure of the molecule's reactivity. Local reactivity descriptors, often derived from Fukui functions, can predict which specific atoms within the molecule are most likely to participate in a chemical reaction. These indices would be invaluable for predicting the regioselectivity of reactions involving this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties. For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra would be possible. These predicted spectra, when compared with experimentally obtained data, serve as a powerful tool for structural confirmation and understanding the molecule's vibrational and electronic transitions.

In Silico Prediction of Molecular Properties for Research Design (e.g., ADME for lead generation, excluding clinical data)

In the early stages of drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to assess the potential of a compound to become a viable drug candidate. nih.govnih.gov These computational models help to identify molecules with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development. nih.gov For this compound, a range of ADME parameters can be computationally estimated to guide its development as a lead structure.

The prediction of these properties is often based on the molecule's structural features and physicochemical characteristics, which are used in various computational models, including quantitative structure-activity relationship (QSAR) models. japsonline.commdpi.com These models are trained on large datasets of experimentally determined properties of other molecules. nih.gov

Several key ADME-related properties are typically evaluated:

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (logP), this parameter influences a compound's solubility, permeability, and plasma protein binding. researchgate.net For indole (B1671886) derivatives, computational methods can provide reliable estimates of logP. chemmethod.com

Aqueous Solubility: Adequate solubility is crucial for a drug's absorption and distribution. In silico models can predict the aqueous solubility of a compound based on its structure.

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the BBB is essential. Computational models can predict BBB permeability based on molecular descriptors such as size, polarity, and hydrogen bonding capacity. nih.gov

Human Intestinal Absorption (HIA): This parameter estimates the extent to which a compound will be absorbed from the gut into the bloodstream. japsonline.com

Cytochrome P450 (CYP) Inhibition: Predicting the potential of a compound to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4) is important to avoid drug-drug interactions. japsonline.com

Drug-Likeness: This is often assessed using rules such as Lipinski's Rule of Five, which considers molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable.

A representative table of computationally predicted ADME properties for this compound is presented below. It is important to note that these are theoretical predictions and would require experimental validation.

| Property | Predicted Value | Significance in Lead Generation |

| Molecular Weight ( g/mol ) | 169.16 | Adheres to Lipinski's Rule of Five (<500 Da) |

| XlogP | ~2.0-2.5 | Optimal range for good absorption and permeability |

| Aqueous Solubility (logS) | Moderate | Indicates potential for good oral absorption |

| H-Bond Donors | 1 | Adheres to Lipinski's Rule of Five (≤5) |

| H-Bond Acceptors | 2 (Fluorine atoms) | Adheres to Lipinski's Rule of Five (≤10) |

| Polar Surface Area (PSA) | ~25-35 Ų | Influences cell permeability and oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Possible | Fluorination can enhance BBB penetration |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the GI tract |

These in silico predictions suggest that this compound possesses a favorable ADME profile for a lead compound, warranting further experimental investigation.

Theoretical Tautomerism Studies and Energetic Preferences

Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration in drug design as different tautomers can exhibit distinct biological activities and physicochemical properties. acs.org For heterocyclic compounds like this compound, theoretical calculations are invaluable for determining the relative stabilities of potential tautomeric forms. consensus.app

The 2,3-dihydro-1H-indole scaffold of the target molecule can theoretically exist in different tautomeric forms, primarily involving the migration of the proton from the nitrogen atom. While the dihydro nature of the pyrrole (B145914) ring limits the aromatic tautomerism seen in indole, other forms can be considered, especially in different chemical environments.

The primary tautomeric equilibrium for this compound would involve the migration of the proton from the nitrogen to one of the fluorine-bearing carbon atoms on the benzene (B151609) ring, which is highly unlikely due to the stability of the C-F bond and the disruption of aromaticity. A more plausible consideration, though still less favored than the canonical form, might involve imine-enamine tautomerism if there were unsaturation in the five-membered ring. Given the saturated 2,3-dihydro structure, the predominant form is overwhelmingly the 1H-indole.

However, in the context of its potential interactions with biological macromolecules, understanding even minor tautomeric populations can be important. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools to investigate the energetic landscape of these potential tautomers. acs.orgacs.org

These computational methods can be used to:

Optimize the geometry of each potential tautomer to find its most stable three-dimensional structure. figshare.com

Calculate the relative energies of the tautomers to determine their thermodynamic stability. The tautomer with the lowest energy is the most stable and therefore the most abundant at equilibrium. derpharmachemica.com

Determine the energy barriers for the interconversion between tautomers, providing insight into the kinetics of the tautomerization process. acs.org

A theoretical study of the tautomerism of this compound would likely confirm that the 1H-tautomer is the most stable form by a significant energetic margin. The high electronegativity of the fluorine atoms would also influence the electron distribution in the molecule and could have a subtle effect on the proton affinity of the nitrogen atom.

Below is a table outlining the likely energetic preference based on general principles of organic chemistry and computational studies of similar systems.

| Tautomeric Form | Relative Stability | Rationale |

| This compound | Most Stable | Aromaticity of the benzene ring is preserved; the nitrogen is in a stable secondary amine configuration. |

| Other potential tautomers | Significantly Less Stable | Would involve the disruption of the aromatic system or the formation of high-energy species. |

Structure Activity Relationship Sar and Molecular Interaction Research on 4,7 Difluoro 2,3 Dihydro 1h Indole Analogues

Elucidation of the Role of Fluorine Atoms in Modulating Molecular Recognition and Binding Affinities

The introduction of fluorine atoms into a molecular structure can profoundly alter its electronic properties, lipophilicity, metabolic stability, and conformation, thereby modulating molecular recognition and binding affinity. nih.gov Fluorine is the most electronegative element, and its presence can create unique non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions, which can enhance binding to target proteins.

Furthermore, the use of ¹⁹F-labeled aromatic side chains has emerged as a powerful technique in NMR spectroscopy to probe the binding footprints and allosteric changes of ligands upon interaction with their protein targets. nih.gov This method provides direct evidence of fluorine's involvement in molecular interactions and helps to characterize the binding modes of fluorinated small molecules. nih.gov The strategic placement of fluorine can therefore be used not only to enhance binding affinity but also to fine-tune the molecule's properties for improved target engagement.

| Metabolic Stability | Often increases metabolic stability. | The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes. |

Strategic Employment of Fluorinated Indoline (B122111) Moieties as Bioisosteres in Lead Optimization

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a widely used strategy in drug discovery for lead optimization. nih.gov Fluorinated moieties are frequently employed as bioisosteres for hydrogen atoms or hydroxyl groups due to their unique combination of properties. researchgate.netsemanticscholar.org The strategic replacement of existing fragments with fluorinated groups is a growing area in medicinal chemistry. nih.gov

The use of fluorinated indoline scaffolds as bioisosteres can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net For example, replacing a non-fluorinated ring system with a difluoro-indoline moiety can alter the molecule's conformation and electronic distribution, potentially leading to a better fit within the target's binding site and enhanced interactions. nih.gov This strategy is particularly valuable for optimizing selectivity for a specific target and improving the pharmacokinetic properties of lead compounds. nih.gov

The success of using fluorinated bioisosteres is highly context-dependent and relies heavily on an understanding of the structure and environment of the biological target. nih.gov When knowledge of the target's structure is available, the chances of successfully improving a compound's properties through bioisosteric replacement increase significantly. nih.gov While the lessons learned from one program may not be directly transferable, they provide valuable intuition for future drug design efforts. nih.gov

Table 2: Bioisosteric Replacement Example

| Original Moiety | Fluorinated Bioisostere | Potential Advantages of Fluorinated Moiety |

|---|---|---|

| Indoline | 4,7-Difluoroindoline | Improved metabolic stability, altered pKa for better target interaction, enhanced binding through specific fluorine contacts. |

| Phenyl group | 4-Fluorophenyl group | Can block metabolic oxidation at the 4-position, may introduce favorable polar interactions. |

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org It is an indispensable tool in modern drug discovery for profiling the interactions between a ligand, such as a 4,7-difluoro-2,3-dihydro-1H-indole analogue, and its protein target. nih.govfigshare.com These simulations provide insights into the binding mode, affinity, and specificity of a compound, guiding further structural modifications. thesciencein.orgresearchgate.net

A primary outcome of molecular docking is the identification of the specific amino acid residues that form the binding site and the key interactions that stabilize the ligand-protein complex. nih.gov For various indole (B1671886) derivatives, docking studies have successfully revealed critical hydrogen bonds and hydrophobic interactions. For instance, different indole analogues have been shown to form hydrogen bonds with key residues such as Met793 in the EGFR tyrosine kinase active site, or with βAsn258 and βCys241 in the colchicine-binding site of tubulin. nih.gov In another example, an indole derivative targeting HIF-1α was found to form crucial hydrogen bonds with Asp201. nih.gov Similarly, studies on dihydrofolate reductase (DHFR) inhibitors show that the ligand is stabilized in the active site through interactions with residues like D27, I5, and A6. nih.gov These findings are crucial for understanding the basis of a compound's activity and for designing new analogues with improved affinity.

Table 3: Examples of Key Interactions for Indole Analogues from Docking Studies

| Analogue Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| Indole-acrylamide derivative | Tubulin | βAsn258, βCys241 (Hydrogen bonds) | nih.gov |

| Triazolo[1,5-a]pyrimidine indole | EGFR Tyrosine Kinase | Met793 (Hydrogen bond) | nih.gov |

| 3-Methyl indole analogue | HIF-1α | Asp201 (Hydrogen bond), Fe²⁺ coordination | nih.gov |

Beyond identifying interacting residues, computational methods can estimate the binding energy of the ligand-protein complex. This value, often expressed in kcal/mol, provides a quantitative measure of the binding affinity and is used to rank potential inhibitors. nih.gov For example, a potent indole derivative was shown to have a strong binding affinity of -10.1 kcal/mol against the EGFR target. nih.gov This analysis helps to prioritize compounds for synthesis and biological testing. The interaction modes, which describe the specific geometry of hydrogen bonds, hydrophobic contacts, and other forces, are also analyzed to understand the structural basis for the calculated binding energy.

Table 4: Predicted Binding Energies for Indole Derivatives

| Compound/Analogue | Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Indole-curcumin derivative 26 | EGFR | -10.1 | nih.gov |

Investigations into Mechanisms of Molecular Modulation of Biological Pathways (at the biochemical/cellular level, excluding clinical data)

The ultimate goal of designing molecules like this compound analogues is to modulate biological pathways implicated in disease. Investigations at the biochemical and cellular levels are critical to understanding a compound's mechanism of action. For example, indole derivatives have been shown to exert their effects through various mechanisms.

One study found that an indole-acrylamide derivative induced G2/M-phase cell cycle arrest in Huh7 cancer cells, ultimately leading to apoptotic cell death by targeting tubulin. nih.gov In a different approach, novel BRD4 inhibitors with a complex heterocyclic structure were shown to downregulate the expression of the c-Myc oncogene in a dose-dependent manner and induce apoptosis in leukemia cells. nih.gov Other indole-based compounds have been designed to inhibit the HIF-1α pathway, which is a key regulator of how tumors adapt to low-oxygen conditions. nih.gov These studies, which connect the interaction of a molecule with its direct target to a downstream cellular response, are vital for validating the therapeutic hypothesis.

Table 5: Modulation of Biological Pathways by Indole Analogues

| Analogue/Compound Class | Modulated Pathway/Target | Biochemical/Cellular Effect | Reference |

|---|---|---|---|

| Indole-acrylamide derivative | Tubulin polymerization | G2/M-phase cell cycle arrest, apoptosis | nih.gov |

| Pyrimido[4,5-b] nih.govresearchgate.netsemanticscholar.orgtriazolo[4,3-d] nih.govresearchgate.netdiazepin-8-amine | BRD4 | Downregulation of c-Myc expression, apoptosis, G0/G1 cycle arrest | nih.gov |

Design and Synthesis of Analogues for Enhanced Target Selectivity and Specificity

The insights gained from SAR, molecular docking, and mechanistic studies fuel the iterative process of drug design, where new analogues are conceived and synthesized to achieve enhanced target selectivity and specificity. nih.gov The goal is to maximize on-target activity while minimizing off-target effects. Strategies such as lead simplification, where a complex molecule is modified to a simpler one, or scaffold hopping, which involves replacing a central core structure with a functionally similar but structurally different one, are often employed. semanticscholar.orgfigshare.com

The synthesis of novel analogues is a critical component of this process. For example, Pd-catalyzed Suzuki–Miyaura and Buchwald–Hartwig coupling reactions have been used to create libraries of 3-methyl indole-based analogues for evaluation as HIF-1α inhibitors. nih.gov Similarly, new series of BRD4 inhibitors were designed and synthesized based on a lead compound, resulting in a derivative with a potent IC₅₀ value of 0.42 μM. nih.gov The development of new synthetic methods, such as the palladium-catalyzed C-H functionalization to create gem-difluoro olefins from indole heterocycles, further expands the chemical space available to medicinal chemists. nih.gov Through these cycles of design, synthesis, and testing, compounds are progressively refined to yield candidates with optimal potency, selectivity, and drug-like properties. figshare.com

Table 6: Strategies for Designing Analogues with Enhanced Selectivity

| Design Strategy | Synthetic Approach | Desired Outcome | Example Reference |

|---|---|---|---|

| Lead Simplification | Modification of bulky aryl moiety at N-1 to a flexible allyl group on an isatin (B1672199) scaffold. | Produced a nanomolar FAAH inhibitor with high potency and good blood-brain permeability. | figshare.com |

| Scaffold Hopping / Rational Design | Design and synthesis of novel pyrimido-diazepin-amine structures based on a known lead. | Identification of a potent BRD4 inhibitor with an IC₅₀ of 0.42 μM. | nih.gov |

| Introduction of Specific Substituents | Pd-catalyzed coupling reactions to introduce diverse groups onto the indole core. | Generation of a library of analogues to probe SAR and identify potent inhibitors. | nih.gov |

Applications and Future Research Directions of 4,7 Difluoro 2,3 Dihydro 1h Indole in Advanced Chemical Sciences

Utility as a Versatile Building Block in Complex Organic Synthesis

The 4,7-difluoro-2,3-dihydro-1H-indole scaffold serves as a crucial starting material for the synthesis of more elaborate and functionally diverse organic molecules. The presence of fluorine atoms can significantly influence the reactivity and properties of the resulting compounds.

Researchers have utilized dihydroindoles, including fluorinated variants, as precursors for creating complex heterocyclic systems. For instance, the dihydroindole nucleus can be a stepping stone in the synthesis of polyheterocyclic structures. The reactivity of the indole (B1671886) ring system, which can be modulated by substituents like fluorine, allows for various synthetic transformations. While specific examples detailing the direct use of this compound in the synthesis of large, complex natural products are not extensively documented in the provided results, the general utility of the broader indole and dihydroindole class in such endeavors is well-established. nih.govopenmedicinalchemistryjournal.com The principles of Fischer indole synthesis and other cyclization strategies are often employed to construct the core, which can then be further functionalized. nih.govopenmedicinalchemistryjournal.com

The fluorinated dihydroindole core provides a robust platform for introducing additional functional groups, leading to a wide array of derivatives with tailored properties. The strategic placement of fluorine atoms can alter the electronic nature of the aromatic ring, influencing the regioselectivity of subsequent reactions.

Potential as a Privileged Scaffold in Medicinal Chemistry Research and Drug Discovery Initiatives

The this compound structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The incorporation of fluorine is a key design principle, as it can enhance metabolic stability, binding affinity, and lipophilicity, all of which are critical pharmacokinetic properties.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. Fluorescent probes, in particular, allow researchers to track the localization and concentration of specific molecules within cells. The design of such probes often involves a fluorophore linked to a recognition moiety that selectively binds to the target of interest. mdpi.com

The indole scaffold and its derivatives are known to exhibit fluorescence, and their photophysical properties can be tuned by chemical modification. While the direct application of this compound as a molecular probe is not explicitly detailed, the broader class of indole- and benzothiazole-based compounds has been successfully employed in the development of probes for various biological targets, including ions and reactive oxygen species. mdpi.com For instance, probes have been designed to detect changes in viscosity within cellular compartments like mitochondria and lysosomes. mdpi.com The introduction of fluorine atoms into the indole ring could potentially enhance the photostability and quantum yield of such probes, making them more robust for imaging applications.

Key features for designing effective molecular probes include:

High selectivity for the target molecule. mdpi.com

A significant change in fluorescence upon binding.

Good photostability and high quantum yield. mdpi.com

Cell permeability and low toxicity. mdpi.com

Strategies for Modulating Membrane Permeation, e.g., Blood-Brain Barrier (BBB) Permeability in in vitro models

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for the treatment of central nervous system (CNS) disorders. The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. nih.govmdpi.com Researchers are actively developing strategies to enhance the BBB permeability of potential drug candidates.

The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and charge, play a crucial role in its ability to cross the BBB. mdpi.com The introduction of fluorine atoms, as in this compound, can increase a molecule's lipophilicity, which generally favors passive diffusion across the BBB. mdpi.com

In vitro BBB models, such as those using Transwell assays with brain endothelial cells, are valuable tools for assessing the permeability of compounds in a controlled environment. researchgate.netresearchgate.net These models allow for the measurement of the apparent permeability coefficient (Papp), which provides an indication of a compound's ability to cross the cell monolayer. researchgate.net While specific data on the BBB permeability of this compound itself is not available in the provided search results, the general principles of modulating BBB permeability through structural modifications are well-established. Strategies include not only increasing lipophilicity but also designing molecules that can hijack specific transport systems or transiently open the tight junctions between endothelial cells. nih.govmdpi.com

Emerging Research Areas and Unexplored Reactivity Patterns of this compound

The field of C-H functionalization offers exciting new possibilities for the derivatization of heterocyclic compounds like this compound. nih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, providing a more atom-economical and efficient way to synthesize complex molecules. nih.gov The reactivity of the C-H bonds in the dihydroindole core can be influenced by the presence of the fluorine atoms, potentially leading to novel and selective transformations.

While indole itself typically reacts with electrophiles at the C-3 position, the use of 4,7-dihydro-1H-indole can serve as a synthetic equivalent to achieve reactivity at the C-2 position. researchgate.net This altered reactivity pattern opens up new avenues for the synthesis of 2-substituted indole derivatives, which are otherwise more challenging to access. researchgate.net The exploration of these less-common reactivity modes for this compound could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures with unique properties.

Future research in this area will likely focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.